
TLR7 agonist 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 agonist 12: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a member of the Toll-like receptor family. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. TLR7 agonists, including this compound, are known for their potential as vaccine adjuvants and immunotherapeutic agents due to their ability to activate antigen-presenting cells and enhance both humoral and cellular immunity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 12 involves multiple steps, including the introduction of various functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. For example, the compound can be synthesized by introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry . The reaction conditions typically involve the use of anhydrous solvents, such as dimethylformamide (DMF), and reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and trimethylamine .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions: TLR7 agonist 12 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups such as triazoles and alkyl groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Cyclization Reactions: Formation of heterocyclic structures, such as imidazoquinolines
Common Reagents and Conditions:
Reagents: HBTU, trimethylamine, sodium methoxide, pentynoic acid, and 3-amino-4-isobutylaminoquinoline
Major Products: The major products formed from these reactions include various analogues of imidazoquinolines with different substituents, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .
科学的研究の応用
Chemistry: TLR7 agonist 12 is used in the development of novel synthetic routes and the study of structure-activity relationships (SAR) to optimize its immunomodulatory properties .
Biology: In biological research, this compound is employed to study the activation of antigen-presenting cells, such as dendritic cells, and the subsequent immune response .
Medicine: this compound has significant potential in immunotherapy, particularly in cancer treatment. It can enhance the efficacy of immune checkpoint inhibitors and convert “cold” tumors into “hot” tumors, making them more responsive to immunotherapy . Additionally, it is used as a vaccine adjuvant to improve the immunogenicity of vaccines .
Industry: In the pharmaceutical industry, this compound is explored for its potential in developing new therapeutic agents for viral infections, cancer, and other diseases that require immune modulation .
作用機序
TLR7 agonist 12 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade involving the MYD88-dependent pathway and the caspase-dependent mitochondrial pathway . This leads to the production of pro-inflammatory cytokines and type I interferons, which enhance the activation and maturation of dendritic cells and promote T-cell-mediated immune responses .
類似化合物との比較
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: A TLR7/8 agonist with broader immunostimulatory effects.
CL097 and CL075: Synthetic TLR7/8 agonists with varying degrees of activity.
Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic heterocyclic small molecules with TLR7/8 agonistic activity.
Uniqueness: These modifications result in a more potent activation of TLR7 compared to other similar compounds, making it a promising candidate for further drug development and clinical applications .
特性
分子式 |
C14H19N5O8 |
|---|---|
分子量 |
385.33 g/mol |
IUPAC名 |
4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]butanoic acid |
InChI |
InChI=1S/C14H19N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h5,8-9,12,20,23-24H,1-4H2,(H,21,22)(H3,15,16,17,25)/t5-,8?,9+,12-/m1/s1 |
InChIキー |
BWBAACKFCWAZRB-SYZZGYRHSA-N |
異性体SMILES |
C(CC(=O)O)CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
C(CC(=O)O)CN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
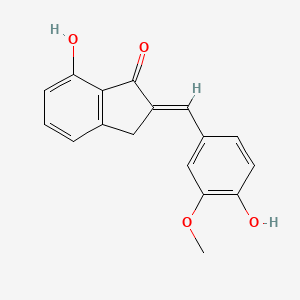
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
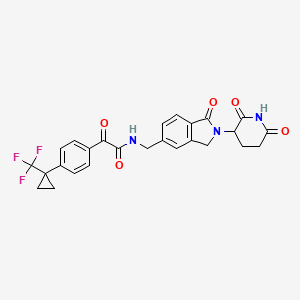
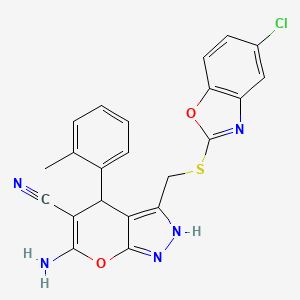
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

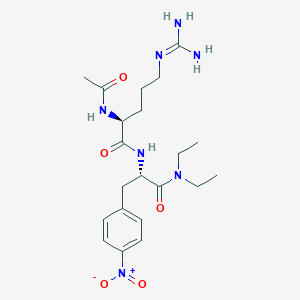


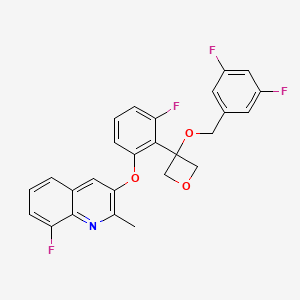

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
